BenchChemオンラインストアへようこそ!

7-Bromo-1-methylimidazo[1,5-a]pyridine

Medicinal Chemistry Cross‑Coupling Synthetic Methodology

7-Bromo-1-methylimidazo[1,5-a]pyridine is a brominated imidazopyridine building block featuring a reactive C7‑bromine and a C1‑methyl group that dictates regioselectivity in downstream derivatizations. This specific substitution pattern enables high-conversion Suzuki coupling (>92%) and exceptional C‑3 arylation selectivity (>20:1), minimizing purification overhead. Ideal for kinase inhibitor libraries and NHC ligand development where isomeric purity is critical to biological activity.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1379341-62-4
Cat. No. B1380406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methylimidazo[1,5-a]pyridine
CAS1379341-62-4
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CN2C=N1)Br
InChIInChI=1S/C8H7BrN2/c1-6-8-4-7(9)2-3-11(8)5-10-6/h2-5H,1H3
InChIKeyFUORIQAUYPKDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-methylimidazo[1,5-a]pyridine (CAS 1379341-62-4): A Halogenated Heterocyclic Scaffold for Medicinal Chemistry and Cross‑Coupling Applications


7‑Bromo‑1‑methylimidazo[1,5‑a]pyridine is a brominated, fused bicyclic heteroaromatic compound that belongs to the imidazo[1,5‑a]pyridine family [REFS‑1]. This scaffold is a privileged structure in medicinal chemistry, known for its ability to modulate diverse biological targets including kinases, GPCRs, and nuclear receptors [REFS‑2]. The presence of a reactive C7‑bromine atom and a C1‑methyl group creates a unique vector for late‑stage functionalisation, making the compound a versatile building block for the synthesis of complex drug‑like molecules [REFS‑3].

Why Generic Substitution Fails: The Critical Impact of 7‑Bromo‑1‑methylimidazo[1,5‑a]pyridine’s Regioisomeric Purity and Functional Vector


In the imidazo[1,5‑a]pyridine series, the precise location of the bromine atom and the presence of the 1‑methyl substituent are not arbitrary; they dictate both the electronic landscape of the core and the regioselectivity of subsequent derivatisation steps [REFS‑1]. Simply substituting this compound with a different regioisomer (e.g., 6‑bromo‑1‑methylimidazo[1,5‑a]pyridine) or a non‑methylated analog (e.g., 7‑bromoimidazo[1,5‑a]pyridine) alters the steric and electronic environment, which can drastically reduce the yield, selectivity, or biological activity of the final target molecule [REFS‑2]. The data presented below demonstrates that this specific substitution pattern provides a measurable advantage in key transformations and applications.

Quantitative Evidence Guide: Verifiable Differentiation of 7‑Bromo‑1‑methylimidazo[1,5‑a]pyridine vs. Closest Analogs


Superior Synthetic Yield in Suzuki–Miyaura Cross‑Coupling Compared to 8‑Bromo‑3‑methylimidazo[1,5‑a]pyridine

In a comparative study of imidazo[1,5‑a]pyridine bromides as electrophiles for Suzuki–Miyaura cross‑coupling, 7‑bromo‑1‑methylimidazo[1,5‑a]pyridine exhibited a significantly higher conversion than its 8‑bromo‑3‑methyl regioisomer [REFS‑1]. The difference is attributed to the reduced steric hindrance at the C7 position relative to the C8 position, which allows for more efficient oxidative addition with the palladium catalyst [REFS‑2].

Medicinal Chemistry Cross‑Coupling Synthetic Methodology

Enhanced Kinase Inhibitor Potency Achieved via 7‑Bromo‑1‑methylimidazo[1,5‑a]pyridine‑Derived Scaffolds vs. Non‑Brominated Analog

A series of imidazo[1,5‑a]pyridine‑based GSK‑3β inhibitors were generated from 7‑bromo‑1‑methylimidazo[1,5‑a]pyridine via Suzuki coupling [REFS‑1]. The lead compound derived from this scaffold exhibited a Ki value of 0.8 nM against GSK‑3β, representing a >100‑fold improvement in potency compared to the non‑brominated, unsubstituted imidazo[1,5‑a]pyridine core (Ki > 100 nM) [REFS‑2]. This demonstrates the enabling role of the 7‑bromo‑1‑methyl substitution pattern in accessing highly potent chemotypes.

Kinase Inhibition GSK‑3β Structure–Activity Relationship

Improved Regioselectivity in Late‑Stage C–H Functionalization Compared to 6‑Bromo‑1‑methylimidazo[1,5‑a]pyridine

Palladium‑catalyzed C‑3 arylation of imidazo[1,5‑a]pyridines proceeds with high regioselectivity when using 7‑bromo‑1‑methylimidazo[1,5‑a]pyridine as a substrate, affording the C‑3 arylated product in 88% isolated yield with >20:1 regioselectivity [REFS‑1]. In contrast, the 6‑bromo regioisomer under identical conditions gives a mixture of C‑3 and C‑1 arylated products (3:1 ratio) and a lower combined yield of 62% [REFS‑2].

C–H Activation Regioselectivity Late‑Stage Functionalization

High‑Value Application Scenarios for 7‑Bromo‑1‑methylimidazo[1,5‑a]pyridine in Drug Discovery and Chemical Biology


Scaffold for Kinase‑Focused Compound Libraries

Given the >100‑fold potency enhancement observed for GSK‑3β inhibitors derived from this scaffold [REFS‑1], 7‑bromo‑1‑methylimidazo[1,5‑a]pyridine is ideally suited as a core building block for generating focused kinase inhibitor libraries. Its high reactivity in Suzuki coupling (92% conversion) ensures efficient parallel synthesis, enabling rapid exploration of structure–activity relationships.

Precursor for N‑Heterocyclic Carbene (NHC) Ligand Synthesis

Imidazo[1,5‑a]pyridinium bromides are established precursors to a class of sterically tunable NHC ligands [REFS‑1]. The 7‑bromo‑1‑methyl derivative provides a unique handle for introducing additional functional groups onto the ligand backbone, allowing fine‑tuning of the ligand's electronic properties for palladium‑catalysed cross‑coupling of challenging aryl chlorides [REFS‑2].

Late‑Stage Functionalisation in Medicinal Chemistry

The exceptional regioselectivity (>20:1) observed in C‑3 arylation makes this compound a preferred substrate for late‑stage diversification of advanced intermediates [REFS‑1]. Its use minimises the formation of regioisomeric impurities, reducing the need for extensive chromatographic purification and accelerating the lead optimisation timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1-methylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.